![molecular formula C27H18N4O B14461648 1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one CAS No. 65954-40-7](/img/structure/B14461648.png)
1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of phenazinones, which are characterized by their fused ring systems and nitrogen-containing heterocycles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one typically involves multi-step organic reactions. One common method includes the condensation of aniline with a suitable pyridophenazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
Applications De Recherche Scientifique
1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a bioactive compound in drug discovery.
Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, further contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-7-anilino-2,8-dimethyl-5-(4-methylphenyl)phenazin-5-ium: Shares a similar phenazinone core but with different substituents, leading to variations in chemical properties and applications.
Ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-ylcarbamate: Another related compound with notable antitumor activity.
Uniqueness
1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one stands out due to its unique combination of aniline and phenyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
65954-40-7 |
|---|---|
Formule moléculaire |
C27H18N4O |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
1-anilino-3-phenylpyrido[3,2-a]phenazin-5-ol |
InChI |
InChI=1S/C27H18N4O/c32-24-16-23-26(30-20-14-8-7-13-19(20)29-23)25-22(28-18-11-5-2-6-12-18)15-21(31-27(24)25)17-9-3-1-4-10-17/h1-16,32H,(H,28,31) |
Clé InChI |
CMIFNNDBMFYNBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)NC4=CC=CC=C4)C5=NC6=CC=CC=C6N=C5C=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


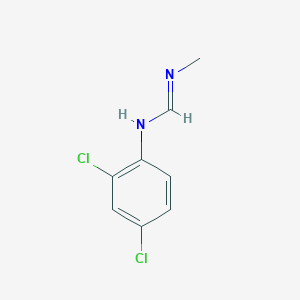
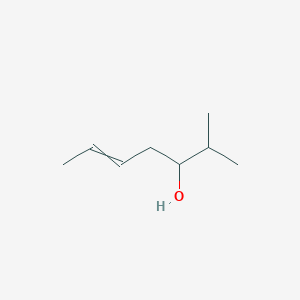

![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)

![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
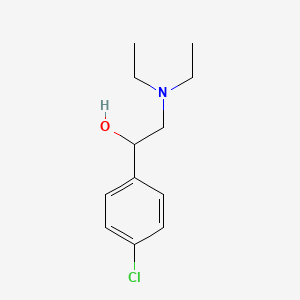
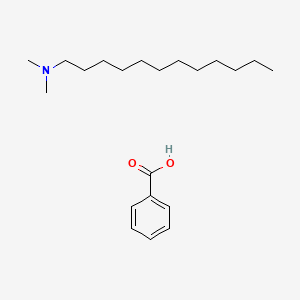
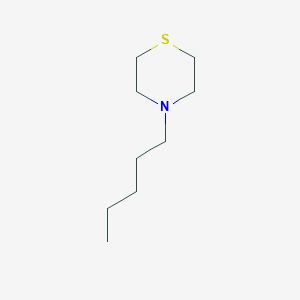
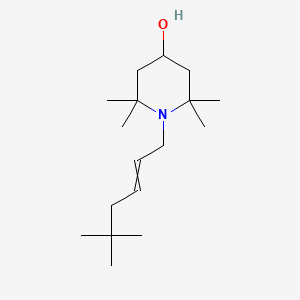
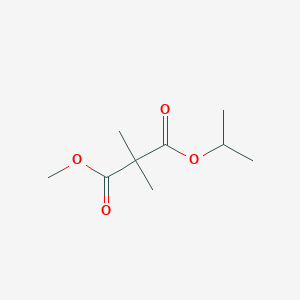
![[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B14461631.png)
![6-Oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14461641.png)

